molecular formula C10H16O4 B8677071 Methyl 1,4-dioxaspiro[4.5]decane-7-carboxylate

Methyl 1,4-dioxaspiro[4.5]decane-7-carboxylate

Cat. No. B8677071
M. Wt: 200.23 g/mol
InChI Key: DYHGYAOSFBZYRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05639902

Procedure details

A solution composed of 30 g (192 mmol) of crude methyl 3-oxocyclohexanecarboxylate and 430 cm3 of toluene is introduced into a one-liter three-necked flask equipped with a Dean and Stark apparatus, and 14.3 g (230 mmol) of ethylene glycol are then added with 814 mg (4.3 mmol) of para-toluenesulfonic acid monohydrate. The mixture is heated to reflux, the toluene-water azeotrope forms instantaneously and, after 40 min, no further refluxing of azeotrope (95° C.) takes place. The mixture is maintained for 6 h under reflux of the toluene (110° C.). After cooling, sodium hydrogen carbonate solution is added and the solution is then washed with saturated sodium chloride solution and dried over sodium sulfate. After concentration, 39 g of a yellow oil are obtained, which product is either distilled or chromatographed on a column of 215 g of silica (eluant: cyclo-hexane/ether, 98:2).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step Two
Quantity
814 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
430 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:7][CH2:6][CH2:5][CH:4]([C:8]([O:10][CH3:11])=[O:9])[CH2:3]1.[CH2:12](O)[CH2:13][OH:14].O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C(=O)([O-])O.[Na+]>C1(C)C=CC=CC=1.C1(C)C=CC=CC=1.O>[CH2:12]1[CH2:13][O:14][C:2]2([CH2:7][CH2:6][CH2:5][CH:4]([C:8]([O:10][CH3:11])=[O:9])[CH2:3]2)[O:1]1 |f:2.3,4.5,7.8|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
O=C1CC(CCC1)C(=O)OC
Step Two
Name
Quantity
14.3 g
Type
reactant
Smiles
C(CO)O
Step Three
Name
Quantity
814 mg
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C.O
Step Seven
Name
Quantity
430 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is introduced into a one-liter three-necked flask
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is maintained for 6 h
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
the solution is then washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
After concentration, 39 g of a yellow oil
CUSTOM
Type
CUSTOM
Details
are obtained
DISTILLATION
Type
DISTILLATION
Details
either distilled
CUSTOM
Type
CUSTOM
Details
chromatographed on a column of 215 g of silica (eluant: cyclo-hexane/ether, 98:2)

Outcomes

Product
Name
Type
Smiles
C1OC2(CC(CCC2)C(=O)OC)OC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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